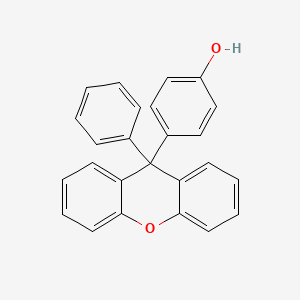

4-(9-Phenyl-9H-xanthen-9-yl)phenol

Description

Properties

Molecular Formula |

C25H18O2 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

4-(9-phenylxanthen-9-yl)phenol |

InChI |

InChI=1S/C25H18O2/c26-20-16-14-19(15-17-20)25(18-8-2-1-3-9-18)21-10-4-6-12-23(21)27-24-13-7-5-11-22(24)25/h1-17,26H |

InChI Key |

VTMDHIUGWUEDHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=C(C=C5)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-Phenyl-9H-xanthen-9-yl)phenol can be achieved through a base-catalyzed nucleophilic aromatic substitution reaction. One common method involves the reaction between 9-phenyl-9H-xanthen-9-ol and 4-nitrophthalonitrile in the presence of dry potassium carbonate (K2CO3) in dry dimethylformamide (DMF) under a nitrogen atmosphere. The reaction typically takes place at room temperature over several days .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(9-Phenyl-9H-xanthen-9-yl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can undergo reduction reactions to form hydroquinones.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Hydroquinones and related derivatives.

Substitution: Halogenated xanthenes, aminated xanthenes, and thiolated xanthenes.

Scientific Research Applications

4-(9-Phenyl-9H-xanthen-9-yl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(9-Phenyl-9H-xanthen-9-yl)phenol is primarily related to its ability to interact with biological molecules through various pathways. The phenol group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. Additionally, the xanthene core can participate in electron transfer reactions, making it useful in photodynamic therapy and other applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

9-(4-Chlorophenyl)-3,6-diphenyl-1,8-octahydroxanthene-1,8-dione

- Structure : Features a chlorophenyl group at the 9-position and ketone groups at the 1- and 8-positions. The octahydro backbone reduces aromaticity, increasing flexibility.

- Properties : The chlorophenyl substituent enhances electron-withdrawing effects, while ketone groups enable hydrogen bonding. Crystal structure analysis (R factor = 0.088) indicates moderate crystallinity .

9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene

- Structure : Methoxy groups at the 9- and 2-positions of the phenyl ring.

- Properties: Methoxy groups increase solubility in non-polar solvents compared to phenolic derivatives. Crystallizes in a monoclinic system (space group P21/c), with weaker intermolecular interactions due to lack of hydroxyl groups .

- Applications : Used in host-guest chemistry for inclusion complexes, leveraging its methoxy substituents .

Tetra(9-phenyl-9H-xanthen-9-yl) oxy-substituted Zinc Phthalocyanine

- Structure: A phthalocyanine macrocycle with four 9-phenylxanthenol units.

- Properties : DFT studies reveal extended π-conjugation, enhancing photophysical properties (e.g., absorption at 700 nm). The bulky xanthenyl groups reduce aggregation in solution .

- Applications: Potential use in optoelectronics and photodynamic therapy due to strong near-infrared absorption .

Physicochemical Properties

Key Observations :

Computational Insights

DFT studies on tetra(9-phenyl-9H-xanthen-9-yl) oxy-substituted zinc phthalocyanine reveal:

- HOMO-LUMO gaps of ~1.8 eV, indicating semiconductor-like behavior.

- Electron-donating xanthenyl groups stabilize the excited state, enhancing fluorescence quantum yield (ΦF = 0.45) .

Q & A

Q. What are the standard synthetic routes for 4-(9-Phenyl-9H-xanthen-9-yl)phenol, and how can reaction yields be optimized?

The compound is synthesized via alkylation and Grignard reactions starting from 3,6-dihydroxy-9H-xanthen-9-one. Key steps include:

- Alkylation : Introduce substituents using alkylating agents under acidic conditions.

- Grignard addition : React with o-tolylmagnesium bromide to form the xanthenol framework .

Optimization strategies: - Control reaction temperature to avoid side reactions (e.g., over-alkylation).

- Use anhydrous conditions to enhance Grignard reactivity.

- Monitor progress via TLC or HPLC to isolate intermediates.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm substitution patterns and purity (e.g., aromatic proton integration in -NMR).

- X-ray crystallography : Resolve 3D structure using software like SHELXL for refinement . Example data from monoclinic crystals (space group , , , ) .

- Mass spectrometry : Validate molecular weight (e.g., NIST data for related xanthenol derivatives ).

Q. How does the phenolic group influence the compound’s stability and reactivity?

The phenol group:

- Enhances acidity (), enabling pH-sensitive applications (e.g., fluorimetric indicators ).

- Participates in hydrogen bonding, affecting solubility and crystallinity.

- Oxidizes to quinone derivatives under harsh conditions, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. How can DFT calculations predict the electronic and photophysical properties of this compound derivatives?

- Methodology : Perform geometry optimization and frontier molecular orbital (FMO) analysis using Gaussian or ORCA software.

- Key findings :

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Q. How can this compound be functionalized for pH-responsive fluorimetric sensors?

- Design principles :

- Experimental validation :

Q. What are the challenges in analyzing inclusion complexes or host-guest interactions involving this compound?

- Crystallographic challenges : Disorder in guest molecules requires high-resolution data () and restrained refinement in SHELXL .

- Thermodynamic analysis : Use isothermal titration calorimetry (ITC) to quantify binding constants () .

- Modeling : Simulate host-guest geometry with molecular docking (e.g., AutoDock) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.